![molecular formula C14H11N3O4 B2552214 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene CAS No. 39089-86-6](/img/structure/B2552214.png)
1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene
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Overview
Description
The compound 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene is a derivative of nitrobenzene, which is a well-known organic compound in the field of organic chemistry. The structure of this compound suggests that it has an aniline moiety linked through a carbonyl group to an oxime, which is further substituted with a nitro group on the benzene ring. This structure indicates potential reactivity due to the presence of electron-withdrawing and electron-donating groups, which can influence its chemical behavior.
Synthesis Analysis
The synthesis of such compounds typically involves the functionalization of nitrobenzene derivatives. In the context of the provided papers, the oxidation of aniline to nitrobenzene is a relevant reaction. The paper titled "Oxidation of Aniline to Nitrobenzene Catalysed by 1-Butyl-3-methyl imidazolium phosphotungstate Hybrid Material Using m-chloroperbenzoic Acid as an Oxidant" discusses a catalytic system that could potentially be applied to the synthesis of nitrobenzene derivatives . Although the paper does not directly address the synthesis of 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene, the oxidation process of aniline is a critical step that could be part of a larger synthetic route.
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving compounds like 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene would likely be influenced by the nitro and aniline groups. The paper on photocyclization of 3-[\u03c9-(anilino) alkoxy] nitrobenzenes provides some context for the types of reactions that nitrobenzene derivatives can undergo . Although the compound is not directly studied, the paper suggests that nitrobenzene derivatives can participate in cyclization reactions under certain conditions, which could be relevant for understanding the reactivity of 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene.
Physical and Chemical Properties Analysis
Scientific Research Applications
Catalytic Hydrogenation
Nitrobenzene compounds, including those structurally related to 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene, are pivotal in catalytic hydrogenation processes. A study by Jakab-Nácsa et al. (2022) on the catalytic hydrogenation of nitrobenzene to aniline introduced the MIRA21 model for catalyst comparison and development, demonstrating the importance of efficient catalyst systems in the production of aniline from nitro compounds (Jakab-Nácsa et al., 2022).
Photosensitive Protecting Groups
A review by Amit et al. (1974) highlighted the use of nitrobenzene derivatives as photosensitive protecting groups in synthetic chemistry. These compounds show promise in the development of novel synthetic pathways, underscoring their potential in creating more efficient chemical reactions (Amit, Zehavi, & Patchornik, 1974).
Ionic Liquids for Separation Processes
Research by Domańska et al. (2016) on the use of ionic liquids for separation processes, including the separation of alkenes from alkanes, provides insight into the role of nitrobenzene derivatives in enhancing the efficiency of these processes. This work underlines the potential of such compounds in refining and chemical processing industries (Domańska, Wlazło, & Karpińska, 2016).
Environmental and Wastewater Treatment
Studies on the degradation and treatment of nitrobenzene compounds, such as those by Huang Xi (2012), shed light on the environmental implications and treatment strategies for wastewater containing nitrobenzene and its derivatives. This research emphasizes the relevance of such compounds in assessing and improving methods for treating refractory wastewater (Huang Xi, 2012).
Sensing Applications
The work of Paria et al. (2022) on luminescent micelles for sensing explosives demonstrates the application of nitrobenzene derivatives in creating sensors for hazardous materials. This research highlights the utility of such compounds in developing new materials for safety and detection technologies (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Safety and Hazards
properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-14(16-12-6-2-1-3-7-12)21-15-10-11-5-4-8-13(9-11)17(19)20/h1-10H,(H,16,18)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFXABGPKOPSSM-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene |
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